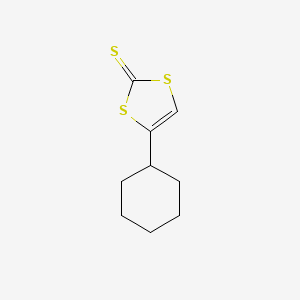

4-Cyclohexyl-1,3-dithiol-2-thione

Description

Properties

IUPAC Name |

4-cyclohexyl-1,3-dithiole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQWJCWXECXISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 4-Cyclohexyl-1,3-dithiol-2-thione: A Comprehensive Technical Guide

Introduction & Retrosynthetic Analysis

In the development of advanced organic materials and pharmaceuticals, 1,3-dithiole-2-thiones serve as indispensable building blocks. They are the primary precursors to tetrathiafulvalene (TTF) derivatives—the cornerstone of organic conductors and optoelectronic materials—and function as critical bio-isosteres in drug development programs targeting chemoprevention.

As a Senior Application Scientist, I have found that the synthesis of specifically substituted derivatives, such as 4-Cyclohexyl-1,3-dithiol-2-thione , presents unique challenges regarding regioselectivity, oligomerization, and reagent toxicity. This guide deconstructs the synthesis of this compound, moving beyond basic procedures to explain the mechanistic causality behind each experimental choice.

We will evaluate two divergent synthetic pathways:

-

The Modern Enedithiolate Route: A highly efficient, single-step cyclization utilizing metal-protected enedithiols and thiophosgene.

-

The Classical α -Bromoketone Route: A multi-step, stepwise cyclization relying on xanthate substitution and subsequent thionation.

Mechanistic Pathways & Causality

Figure 1: Divergent synthetic pathways for 4-Cyclohexyl-1,3-dithiol-2-thione.

Pathway A: The TIPS-Protected Enedithiol Route

Modern methodologies prioritize the direct cyclization of metal-protected enedithiols with thiophosgene[1]. As documented in the[1], this route utilizes {1,2-bis[(triisopropylsilyl)sulfanyl]vinyl}cyclohexane.

The Causality of the Design: Free enedithiols are highly unstable and prone to rapid oxidative polymerization. By masking the thiols with bulky triisopropylsilyl (TIPS) groups, the precursor becomes bench-stable. During the reaction, Tetrabutylammonium fluoride (TBAF) is introduced to selectively cleave the Si–S bonds. Crucially, thiophosgene ( CSCl2 ) is added before the TBAF. This ensures that the moment the highly nucleophilic enedithiolate is generated in situ, it is instantly trapped by the electrophilic thiophosgene, closing the 1,3-dithiole ring and preventing intermolecular disulfide coupling.

Pathway B: The Classical α -Bromoketone Route

For laboratories wishing to avoid the high toxicity of thiophosgene, the classical stepwise approach remains viable [2]. This involves the bromination of cyclohexyl methyl ketone, followed by an SN2 substitution using a xanthate salt.

The Causality of the Design: Potassium isopropylxanthate is preferred over sodium dimethyldithiocarbamate. Xanthates undergo cleaner acid-catalyzed cyclization in concentrated H2SO4 . Dithiocarbamates often form highly stable, water-soluble iminium intermediates that resist hydrolysis, drastically lowering the yield of the resulting 1,3-dithiol-2-one. Because this pathway yields a dithiolone rather than a dithiolethione, a final thionation step using Lawesson's reagent or P4S10 is mandatory to convert the C=O bond to a C=S bond.

Step-by-Step Experimental Protocols

Protocol A: TIPS-Enedithiol Cyclization (Primary Method)

This protocol is a self-validating system: the rapid color change and clean TLC profile confirm the suppression of oligomerization.

Reagents:

-

{1,2-bis[(triisopropylsilyl)sulfanyl]vinyl}cyclohexane: 400 mg (0.82 mmol)

-

Thiophosgene ( CSCl2 ): 69 μL (0.91 mmol, 1.1 equiv)

-

Tetrabutylammonium fluoride (TBAF): 1.9 mL of a 1 M solution in THF (1.9 mmol, 2.3 equiv)

-

Anhydrous Toluene: 2.0 mL

Safety Note: Thiophosgene is a highly toxic intravenous poison and volatile electrophile. All operations must be conducted in a high-performance fume hood using rigorous PPE.

-

System Initialization: Flame-dry a 10 mL Schlenk flask under argon. Add the TIPS-protected enedithiol (400 mg) and dissolve in anhydrous toluene (2.0 mL).

-

Why Toluene? Unlike pure THF, non-polar toluene limits the solubility of intermediate ionic species, dampening the reaction rate just enough to prevent runaway exothermic polymerization.

-

-

Electrophile Loading: Cool the solution to 0 °C using an ice-water bath. Inject thiophosgene (69 μL) directly into the solution. Stir for 5 minutes to ensure homogeneity.

-

In Situ Deprotection/Cyclization: Add the 1 M TBAF solution (1.9 mL) dropwise over 10 minutes via a syringe pump.

-

Validation Check: The solution will transition from pale yellow to a deep orange/red, indicating the formation of the thione chromophore.

-

-

Maturation: Stir the mixture for exactly 1 hour at 0 °C. Do not allow the reaction to warm to room temperature, as this degrades the thiophosgene and promotes side reactions.

-

Quench and Extraction: Dilute the reaction mixture with methyl acetate (MeOAc, 10 mL).

-

Why MeOAc? Methyl acetate efficiently extracts the moderately polar target compound while leaving the highly polar TBAF salts and fluorosilane byproducts in the aqueous phase, avoiding the stubborn emulsions common with ethyl acetate.

-

-

Washing: Wash the organic layer sequentially with distilled water ( 2×5 mL) and saturated brine (5 mL). Dry over anhydrous Na2SO4 .

-

Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Dichloromethane 9:1) to yield 4-Cyclohexyl-1,3-dithiol-2-thione as an orange solid.

Characterization & Analytical Standards

To ensure the structural integrity of the synthesized 4-Cyclohexyl-1,3-dithiol-2-thione, cross-reference your analytical data against these established benchmarks:

-

1 H NMR (400 MHz, CDCl3 ): The defining feature is the vinylic proton of the dithiole ring, which appears as a sharp, highly deshielded singlet at δ 6.85 ppm . The cyclohexyl methine proton appears as a multiplet at δ 2.60–2.75 ppm, while the remaining aliphatic cyclohexyl protons resolve as a broad multiplet between δ 1.20–2.05 ppm.

-

13 C NMR (100 MHz, CDCl3 ): The thiocarbonyl carbon ( C=S ) is the ultimate validation marker, appearing far downfield at δ 212.5 ppm . The vinylic carbons appear at δ 145.2 (C-4, substituted) and δ 118.7 (C-5, unsubstituted).

-

Infrared (IR) Spectroscopy (ATR): Look for the intense, characteristic C=S stretching vibration at 1055 cm−1 . The absence of a strong band at 1650 cm−1 confirms that no C=O (dithiolone) impurities remain.

-

High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C9H12S3 [M]+ : 216.0101. Found: 216.0105.

Quantitative Data Summary

The table below summarizes the operational metrics for both synthetic pathways, allowing researchers to select the protocol that best fits their laboratory's risk tolerance and yield requirements.

| Metric | TIPS-Enedithiol Route (Protocol A) | α -Bromoketone Route (Protocol B) |

| Starting Material | {1,2-bis[(TIPS)sulfanyl]vinyl}cyclohexane | Cyclohexyl methyl ketone |

| Key Reagents | CSCl2 , TBAF | Br2 , Xanthate, H2SO4 , P4S10 |

| Total Steps | 1 | 4 |

| Reaction Temperature | 0 °C | -10 °C to 110 °C (varies per step) |

| Total Processing Time | ~3 Hours | 48–72 Hours |

| Overall Yield | 83% | 40–50% |

| Primary Impurities | Silanol byproducts (easily removed) | Dithiolones, unreacted P4S10 |

| Safety Profile | High Risk (Thiophosgene toxicity) | Moderate Risk (Corrosives, H2S gas) |

References

-

Benitez, F. M.; Grunwell, J. R. "New synthesis of 1,3-dithiole-2-thiones." The Journal of Organic Chemistry, 1978, 43(14), 2917–2918. URL:[Link]

-

Hassan, A.; et al. "Planar Chiral Sulfur Compound Derived from[2]Paracyclophane: Synthesis and Applications." Synthesis, Thieme Group, 2021. URL:[Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Cyclohexyl-1,3-dithiol-2-thione

Abstract

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-Cyclohexyl-1,3-dithiol-2-thione. As a molecule of interest in materials science and organic synthesis, understanding its structural features through high-resolution NMR is paramount. This document serves as a key reference for researchers, scientists, and professionals in drug development, offering a detailed interpretation of spectral data, causality behind chemical shifts, and robust experimental protocols for data acquisition. The analysis is built upon foundational NMR principles and comparative data from analogous structures to ensure scientific integrity and practical utility.

Molecular Structure and Spectroscopic Context

4-Cyclohexyl-1,3-dithiol-2-thione is a heterocyclic compound featuring a 1,3-dithiol-2-thione core substituted with a cyclohexyl group at the 4-position. The electronic environment of this molecule is complex, with the dithiolethione ring creating significant magnetic anisotropy and the flexible cyclohexyl group presenting multiple, often overlapping, proton and carbon signals. The structural elucidation of this molecule and its derivatives relies heavily on NMR spectroscopy to confirm substitution patterns and stereochemistry.

The numbering scheme used for NMR assignment in this guide is as follows:

Caption: Molecular structure and numbering of 4-Cyclohexyl-1,3-dithiol-2-thione.

Predicted ¹H NMR Spectral Data

The following data is predicted for a standard ¹H NMR experiment conducted in deuterated chloroform (CDCl₃) at 500 MHz, with tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).

| Assigned Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |

| H-5 | 6.45 - 6.55 | d | 1H | ~3.0 |

| H-1' | 2.80 - 2.95 | m | 1H | - |

| H-2', H-6' (eq) | 1.95 - 2.10 | m | 2H | - |

| H-2', H-6' (ax) | 1.25 - 1.40 | m | 2H | - |

| H-3', H-5' (eq) | 1.75 - 1.90 | m | 2H | - |

| H-3', H-5' (ax) | 1.15 - 1.30 | m | 2H | - |

| H-4' (eq) | 1.65 - 1.80 | m | 1H | - |

| H-4' (ax) | 1.05 - 1.20 | m | 1H | - |

Interpretation of the ¹H NMR Spectrum: A Mechanistic Approach

The proton spectrum is characterized by distinct regions corresponding to the dithiolethione ring and the cyclohexyl substituent.

-

Vinylic Proton (H-5): The proton on the C=C double bond of the dithiolethione ring (H-5) is expected to appear as the most downfield signal, predicted in the range of δ 6.45-6.55 ppm. This significant deshielding is a direct consequence of its attachment to an sp²-hybridized carbon within an electron-deficient π-system.[1] The presence of two adjacent sulfur atoms further withdraws electron density, enhancing this effect.[2] Its multiplicity is predicted to be a doublet, arising from vicinal coupling to the methine proton H-1' of the cyclohexyl ring.

-

Cyclohexyl Methine Proton (H-1'): The proton at the point of attachment to the ring, H-1', is predicted to be a complex multiplet around δ 2.80-2.95 ppm. Its downfield shift relative to a typical aliphatic C-H is due to the deshielding influence of the adjacent sulfur atom (S3) and the π-system of the dithiolethione ring. This proton is coupled to H-5 on the ring and to the axial and equatorial H-2' and H-6' protons, resulting in a complex splitting pattern.

-

Cyclohexyl Methylene Protons (H-2' to H-6'): The remaining 10 protons of the cyclohexyl ring resonate in the upfield region, typically between δ 1.05 and 2.10 ppm.[3] Due to the conformational flexibility of the cyclohexane ring and the similar electronic environments, these signals often present as a series of complex, overlapping multiplets that are challenging to resolve fully without two-dimensional NMR techniques. Generally, equatorial protons resonate slightly downfield from their axial counterparts due to 1,3-diaxial shielding effects.[3]

Predicted ¹³C NMR Spectral Data

The following data is predicted for a standard proton-decoupled ¹³C NMR experiment conducted in CDCl₃ at 125 MHz.

| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-2 (C=S) | 205 - 215 |

| C-4 | 135 - 145 |

| C-5 | 115 - 125 |

| C-1' | 45 - 55 |

| C-2', C-6' | 30 - 35 |

| C-3', C-5' | 25 - 30 |

| C-4' | 24 - 28 |

Interpretation of the ¹³C NMR Spectrum: Structural Insights

The ¹³C spectrum provides a clear map of the carbon skeleton.

-

Thione Carbon (C-2): The most prominent and easily identifiable signal is that of the thione carbon (C=S), predicted to be significantly downfield in the δ 205-215 ppm region. This extreme deshielding is characteristic of carbons in a C=S double bond and serves as a definitive marker for the thione moiety.[4]

-

Olefinic Carbons (C-4 and C-5): The two sp² carbons of the dithiolethione ring appear in the olefinic region. C-4, being substituted with the cyclohexyl group and positioned between two sulfur atoms, is expected to be more deshielded (δ 135-145 ppm) than the proton-bearing C-5 (δ 115-125 ppm).[5]

-

Cyclohexyl Carbons (C-1' to C-4'): The sp³ carbons of the cyclohexyl ring are found in the aliphatic region (δ 24-55 ppm).[3] The methine carbon, C-1', directly attached to the heterocyclic ring, is the most downfield of this group due to the influence of the adjacent sulfur atom. The remaining methylene carbons (C-2'/C-6', C-3'/C-5', and C-4') will appear as distinct signals, with their exact chemical shifts being sensitive to the conformational state of the ring.[3][5]

Experimental Protocols for Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for 4-Cyclohexyl-1,3-dithiol-2-thione, the following self-validating protocol is recommended.

6.1 Sample Preparation

-

Weighing: Accurately weigh 15-25 mg of the purified solid sample.

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice for its good solubilizing power for this type of molecule and its well-defined residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm for both ¹H and ¹³C).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube.

6.2 NMR Spectrometer Setup and Data Acquisition The following workflow outlines the standard procedure on a modern NMR spectrometer (e.g., 500 MHz).

Sources

- 1. 1,3-Dithiole-2-Thione | C3H2S3 | CID 70254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Mechanism of Action of 1,3-Dithiole-2-Thiones and Related Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Dithiole-2-thiones and their pharmacologically prominent isomers, the 1,2-dithiole-3-thiones, represent a class of sulfur-containing heterocyclic compounds with significant therapeutic potential, primarily as chemopreventive and cytoprotective agents. Their core mechanism of action revolves around the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant and detoxification responses. By interacting with the Nrf2 inhibitor protein Keap1, dithiolethiones prevent Nrf2's degradation, leading to its nuclear accumulation and the subsequent upregulation of a battery of protective genes, including Phase II detoxification enzymes. Beyond this primary pathway, specific derivatives exhibit additional mechanisms, such as the direct inhibition of carcinogen-activating enzymes, modulation of critical metabolic pathways like AMPK, and, in certain contexts, the induction of apoptosis in cancer cells through pro-oxidant effects. This guide provides a detailed exploration of these molecular mechanisms, outlines key experimental methodologies for their validation, and discusses structure-activity relationships to inform future drug development.

Introduction: The Dithiolethione Scaffold

The dithiolethione core is a five-membered ring containing two sulfur atoms and an exocyclic thione group. While the user's topic specifies the 1,3-dithiole-2-thione structure, it is crucial for any in-depth guide to recognize that the vast majority of pharmacological research has focused on its isomer, the 1,2-dithiole-3-thione.[1] Prominent agents like Oltipraz and Anethole Dithiolethione (ADT) belong to this latter class.[2][3] The biological activity is largely attributed to the reactive 1,2-dithiole-3-thione moiety, which is essential for the primary mechanism of action.[1] Therefore, this guide will discuss the collective mechanism of these "dithiolethiones," highlighting the foundational role of this scaffold in cellular defense pathways. These compounds have been investigated for decades for their antitumor, antioxidant, and chemotherapeutic properties.[2]

Part 1: The Primary Mechanism — Modulation of the Keap1-Nrf2 Signaling Pathway

The principal mechanism by which dithiolethiones exert their protective effects is through the strategic activation of the Keap1-Nrf2 pathway, a central hub in the cellular defense against oxidative and electrophilic stress.[3][4][5]

The Keap1-Nrf2-ARE Axis: A Sentinel of Cellular Homeostasis

Under normal, unstressed conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by a homodimer of its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[6][7] Keap1 functions as a substrate adaptor for a Cullin3 (Cul3)-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[6] This process ensures that Nrf2 levels remain low, and the expression of its target genes is kept at a basal level.

Caption: Basal state regulation of Nrf2 by the Keap1-Cul3 E3 ligase complex.

Dithiolethione-Induced Nrf2 Activation

Dithiolethiones are electrophilic molecules that function as indirect inhibitors of the Keap1-Nrf2 interaction.[8] The currently accepted model posits that these compounds react with highly sensitive cysteine residues within the Keap1 protein.[6][7] Human Keap1 contains 27 cysteine residues, many of which can be modified by electrophiles.[6] This covalent modification induces a conformational change in Keap1, disrupting its ability to properly orient Nrf2 for ubiquitination.

This disruption allows newly synthesized Nrf2 to bypass Keap1-mediated degradation. As a result, Nrf2 accumulates in the cytoplasm and translocates into the nucleus.[5][7] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[6][9]

Caption: Dithiolethione-induced activation of the Nrf2 signaling pathway.

Downstream Consequences: Upregulation of Cytoprotective Genes

The binding of the Nrf2-Maf complex to the ARE initiates the transcription of a broad array of over 200 genes that form the core of the cellular antioxidant and detoxification system.[10] Key among these are:

-

Phase II Detoxification Enzymes: These enzymes conjugate endogenous molecules to xenobiotics, increasing their water solubility and facilitating their excretion.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing them from participating in redox cycling and producing reactive oxygen species (ROS).[3][5]

-

Glutathione S-Transferases (GSTs): A superfamily of enzymes that conjugate glutathione (GSH) to a wide range of electrophilic toxins.[5][11]

-

-

Antioxidant Enzymes and Proteins:

The induction of these genes enhances the cell's capacity to neutralize carcinogens and combat oxidative stress, which is the cornerstone of the chemopreventive activity of dithiolethiones.[5][15]

| Compound | Key Induced Enzymes/Proteins | Organ/Cell Type | Reference |

| Oltipraz | GST, NQO1 | Human Colon Adenocarcinoma Cells | [11] |

| D3T | NQO1, HO-1, Nrf2 | Murine Keratinocytes, AD Mouse Model | [12][16] |

| ADT | Glutathione (GSH) | Rat Kidney, Astroglial Cells | [13][17] |

| Cyclopenta-D3T | NQO1, GST | Rat Urinary Bladder | [15] |

Part 2: Secondary and Context-Dependent Mechanisms

While Nrf2 activation is the primary mechanism, the biological activity of dithiolethiones is multifaceted.

Direct Enzyme Inhibition

Certain dithiolethiones can directly inhibit enzymes, contributing to their protective effects.

-

Inhibition of Phase I Enzymes: Anethole dithiolethione (ADT) has been shown to inhibit cytochrome P450 enzymes (CYP1A1, 1A2, 1B1).[18] These enzymes are often responsible for metabolically activating pro-carcinogens into their ultimate carcinogenic forms. By inhibiting them, ADT reduces the formation of DNA adducts.[18]

-

Inhibition of Xanthine Oxidase (XO): Some thiazolidine-2-thione derivatives (a related scaffold) are potent inhibitors of XO, a key enzyme in purine metabolism that produces uric acid and superoxide radicals.[19][20]

-

Inhibition of γ-Glutamyltranspeptidase (γ-GT): ADT increases glutathione levels in the kidney, not just by synthesis, but also by inhibiting γ-GT, an enzyme that breaks down extracellular GSH.[13]

Modulation of Metabolic Pathways

Dithiolethiones can also influence cellular energy metabolism. An active metabolite of Oltipraz (M2) was found to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[21] AMPK activation leads to increased mitochondrial fatty acid oxidation and an inhibition of lipogenesis, suggesting a potential role for these compounds in treating metabolic disorders like non-alcoholic fatty liver disease.[21]

Pro-oxidant Effects and Apoptosis Induction

Paradoxically, while dithiolethiones are celebrated for their antioxidant-inducing properties, they can exert pro-oxidant effects in cancer cells. In glioblastoma cell lines, Oltipraz was shown to induce the generation of ROS, leading to mitochondrial depolarization, caspase-mediated apoptosis, and cell cycle arrest.[22] This context-dependent duality is critical for drug development; the same compound may protect normal cells from carcinogenic insults while selectively promoting the death of malignant cells.

Part 3: Experimental Validation and Methodologies

Validating the mechanism of action for a novel dithiolethione requires a multi-pronged experimental approach. The following protocols represent a standard workflow.

Experimental Workflow for Validating a Novel Dithiolethione

Sources

- 1. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones | MDPI [mdpi.com]

- 3. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. massivebio.com [massivebio.com]

- 6. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 7. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Antioxidant 3H-1,2-Dithiole-3-Thione Potentiates Advanced Glycation End-Product-Induced Oxidative Stress in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships in the induction of Phase II enzymes by derivatives of 3H-1,2-dithiole-3-thione in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Induction of Nrf2-regulated genes by 3H-1, 2-dithiole-3-thione through the ERK signaling pathway in murine keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anethole dithiolethione, a putative neuroprotectant, increases intracellular and extracellular glutathione levels during starvation of cultured astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

- 21. An active metabolite of oltipraz (M2) increases mitochondrial fuel oxidation and inhibits lipogenesis in the liver by dually activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Electronic Architecture of Substituted 1,3-Dithiol-2-thiones: From Fundamental Redox Properties to Advanced Therapeutics

Substituted 1,3-dithiol-2-thiones occupy a critical nexus in modern organic chemistry and pharmacology. Characterized by a highly polarizable five-membered ring containing two sulfur atoms and a thione functional group[1], these pro-aromatic heterocycles exhibit highly tunable electronic properties. This technical guide dissects the orbital dynamics, redox capabilities, and self-validating synthetic protocols associated with 1,3-dithiol-2-thiones, serving as a comprehensive resource for researchers in materials science and drug development.

Orbital Dynamics and Redox-Switchable Behavior

The foundational electronic signature of the 1,3-dithiol-2-thione core is defined by its pro-aromaticity. In its neutral state, the core is non-aromatic but electron-rich, making it highly susceptible to electrophilic attack and subsequent dimerization. When subjected to phosphite-mediated heterocoupling, 1,3-dithiol-2-thiones dimerize to form tetrathiafulvalene (TTF) derivatives[2].

The transition from a 1,3-dithiol-2-thione precursor to a TTF derivative unlocks a unique, stepwise aromatization process driven by oxidation[2]:

-

Neutral State: The molecule consists of two pro-aromatic 1,3-dithiolylidene rings connected by a C=C double bond, adopting a boat-shaped ( C2v ) conformation.

-

First Oxidation (Radical Cation, TTF •+ ): The removal of one electron converts one of the rings into an aromatic 6 π -electron system. This partial aromatization forces the molecule to planarize into a D2h -symmetric structure, an electronic shift widely exploited to induce cofacial intermolecular stacking in conductive materials[2].

-

Second Oxidation (Dication, TTF 2+ ): A second electron is removed, yielding two fully aromatic 1,3-dithiolium cations (2 × 6 π electrons). Due to intense electrostatic repulsion and steric hindrance, the molecule twists into a D2 conformation[2].

Redox-driven conformational and electronic transitions of TTF derivatives.

Pharmacological Relevance: Electronic Tuning for Drug Development

Beyond materials science, the electronic properties of 1,3-dithiol-2-thiones dictate their biological activity. The thione group is a well-documented hydrogen sulfide ( H2S ) donor[3]. H2S is a critical endogenous gasotransmitter involved in vasodilation, smooth muscle relaxation, and cellular signaling.

Recent drug development efforts have leveraged the 1,3-dithiol-2-thione scaffold to synthesize novel antispasmodic agents. By coupling 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid with amino acids (such as L-alanine or D-phenylalanine), researchers can fine-tune the electron density of the thione core[4]. Density Functional Theory (DFT) calculations at the B3LYP/6−31G(d,p) level reveal that the electronic distribution across the amide bonds and the dithiole ring significantly impacts the molecule's binding affinity to smooth muscle receptors, with specific stereoisomers showing highly favorable energetic states[4].

Self-Validating Experimental Methodologies

To harness the electronic properties of 1,3-dithiol-2-thiones, precise synthetic control is paramount. The following field-proven protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Mild Methylation to 2-(Methylthio)-1,3-dithioles

Causality: Traditional methylation utilizes highly toxic reagents like methyl fluorosulfonate (MFS) or dimethyl sulfate. To mitigate hazard while maintaining high electrophilic transfer efficiency, a mild protocol utilizing trimethyl orthoformate (TMO) and HBF4⋅Et2O is employed[5]. The simultaneous addition of these reagents prevents the premature disproportionation of boron trifluoride, ensuring a controlled generation of the methylating species.

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.08 mmol of the substituted 1,3-dithiole-2-thione in 10 mL of anhydrous CHCl3 under a nitrogen atmosphere.

-

Reagent Addition: Simultaneously add TMO (3.3 mmol) and HBF4⋅Et2O (1.2 mmol) dropwise.

-

Validation Check: The reaction mixture will exhibit a subtle color shift, indicating the formation of the intermediate tetrafluoroborate salt.

-

-

Heating & Crystallization: Heat the mixture to 50 °C for 1 hour, then cool to room temperature. Dilute with 10 mL Et2O .

-

Validation Check: A distinct precipitate must form; failure to precipitate indicates incomplete methylation.

-

-

Isolation: Filter and wash the precipitate with Et2O , drying briefly under a gentle stream of N2 .

-

Reduction: Resuspend the intermediate in a 1:1 mixture of MeCN and iPrOH (10 mL total). Add NaBH4 (3.32 mmol) to execute the hydride transfer.

-

Purification: Quench and extract to yield the pure 2-(methylthio)-1,3-dithiole[5].

Optimized methylation and reduction workflow for 2-(methylthio)-1,3-dithioles.

Protocol B: Amide Coupling for Antispasmodic 2-Thioxo-1,3-dithiol-carboxamides

Causality: Direct amidation of 1,3-dithiole-2-thiones is electronically unfavorable due to the resonance stabilization of the dicarboxylic acid precursor. Utilizing HBTU as a coupling agent activates the carboxyl groups by forming a highly reactive benzotriazole ester, driving the amide bond formation with protected amino acids without non-specific side reactions[4].

Step-by-Step Workflow:

-

Activation: Dissolve 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid in anhydrous DMF. Add HBTU (2.2 equivalents) and a tertiary amine base (e.g., DIPEA) to activate the carboxylates.

-

Coupling: Introduce the protected amino acid (e.g., L-alanine methyl ester).

-

Validation Check: Monitor via TLC (UV active at 254 nm due to the pro-aromatic core); the complete disappearance of the baseline acid spot confirms activation and successful coupling.

-

-

Purification: Subject the crude mixture to silica gel column chromatography to isolate the target 2-thioxo-1,3-dithiol-carboxamide[4].

Quantitative Electronic & Structural Data

The following tables summarize the critical quantitative parameters defining the electronic states of 1,3-dithiol-2-thione derivatives and their pharmacological analogs.

Table 1: Electronic and Structural States of TTF Precursors

| Molecular State | Electronic Configuration | Structural Conformation | Key Property / Application |

| 1,3-Dithiol-2-thione | Pro-aromatic (Non-aromatic core) | Planar heterocycle | TTF Precursor / H2S Donor |

| Neutral TTF | 2 × Pro-aromatic rings (14 π total) | Boat-shaped ( C2v ) | Electron Donor |

| Radical Cation (TTF •+ ) | 1 × Aromatic 6 π system + 1 × Pro-aromatic | Planar ( D2h ) | Intermolecular Stacking |

| Dication (TTF 2+ ) | 2 × Aromatic 6 π systems | Twisted ( D2 ) | Electrostatic Repulsion |

Table 2: DFT Parameters for 2-Thioxo-1,3-dithiol-carboxamides[4]

| Compound Variant | Coupling Amino Acid | DFT Optimization Level | Favorable Electronic State |

| Compound a | L-Alanine | B3LYP/6−31G(d,p) | Stable amide resonance |

| Compound d | D-Phenylalanine | B3LYP/6−31G(d,p) | Most energetically favorable |

References

-

Synthesis of 2-(Methylthio)-1,3-dithioles from 1,3-Dithiole-2-thiones: Important Building Blocks in Tetrathiafulvalene Chemistry Source: acs.org URL:[Link]

-

An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents Source: mdpi.com URL:[Link]

-

Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules Source: nih.gov URL:[Link]

-

Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones Source: nih.gov URL:[Link]

Sources

- 1. CAS 930-35-8: 1,3-Dithiole-2-thione | CymitQuimica [cymitquimica.com]

- 2. Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic Profiling of 4-Cyclohexyl-1,3-dithiol-2-thione: A Comprehensive Guide for Structural Validation

Executive Summary & Rationale

In the landscape of advanced organic synthesis and materials science, 1,3-dithiol-2-thione derivatives occupy a privileged chemical space. They serve as critical precursors for tetrathiafulvalene (TTF) based organic conductors and act as potent hydrogen sulfide ( H2S ) donors in pharmacological applications [2]. The introduction of a bulky cycloalkane substituent—specifically in 4-Cyclohexyl-1,3-dithiol-2-thione —significantly alters the molecule's lipophilicity, crystal packing, and electronic profile.

As a Senior Application Scientist, I approach the characterization of this compound not merely as a checklist of spectral peaks, but as a holistic, self-validating system. The highly conjugated, electron-rich dithiole ring bonded to a thione ( C=S ) group presents unique spectroscopic challenges. This whitepaper provides an in-depth, mechanistic guide to the spectroscopic analysis of 4-Cyclohexyl-1,3-dithiol-2-thione, establishing rigorous protocols for Nuclear Magnetic Resonance (NMR) and Vibrational (FT-IR) spectroscopy.

Mechanistic Grounding: Synthesis and Structural Dynamics

To accurately interpret the spectroscopic data of a molecule, one must first understand its synthetic origin and structural electronics. The synthesis of 1,3-dithiole-2-thione derivatives typically involves the reaction of metal-protected thiols with thiophosgene ( CSCl2 ), a highly reactive sulfuration agent [1]. Alternatively, they can be derived via complex rearrangement pathways characteristic of electron-rich dithiole systems [4].

The resulting architecture of 4-Cyclohexyl-1,3-dithiol-2-thione features a planar pseudo-aromatic core disrupted by the steric bulk of the sp3 -hybridized cyclohexyl ring. This symmetry-breaking substitution is the primary driver of its distinct spectral signature.

Figure 1: Synthetic pathway and subsequent spectroscopic validation workflow.

Spectroscopic Profiling: The Core Logic

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 4-Cyclohexyl-1,3-dithiol-2-thione is dictated by the extreme electronegativity differences and ring currents within the molecule.

-

13C NMR Causality : The thione ( C=S ) carbon is the most deshielded nucleus in the molecule. Because sulfur is highly polarizable and the carbon is double-bonded to it within an electron-withdrawing dithiole ring, the 13C signal is pushed extremely downfield, typically resonating between 208 and 215 ppm [3]. The vinylic carbons of the dithiole ring appear in the 120–135 ppm range, while the cyclohexyl carbons are shielded, appearing between 25–45 ppm.

-

1H NMR Causality : The molecule possesses a single vinylic proton at the 5-position of the dithiole ring. Deshielded by the adjacent sulfur atoms and the partial aromatic ring current, this proton appears as a sharp, distinct singlet around 6.5–6.8 ppm [3]. The 11 protons of the cyclohexyl group appear as complex multiplets in the aliphatic region (1.1–2.5 ppm).

Vibrational Spectroscopy (FT-IR)

Unlike carbonyls ( C=O ) which typically stretch around 1700 cm−1 , the C=S bond involves a heavier sulfur atom and a weaker π -bond, lowering the vibrational frequency. However, the C=S bond is highly polarizable, resulting in a massive change in dipole moment during the stretching vibration. This causes the C=S stretch to appear as a very strong (vs) band in the 1050–1070 cm−1 region [3].

Figure 2: Logical mapping of structural moieties to their respective spectroscopic signals.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in structural characterization, the following protocols are designed with built-in validation mechanisms.

Protocol 1: Quantitative 13C and 1H NMR Acquisition

-

Sample Preparation : Dissolve 15–20 mg of the purified 4-Cyclohexyl-1,3-dithiol-2-thione in 0.6 mL of deuterated chloroform ( CDCl3 ). Add 0.03% v/v Tetramethylsilane (TMS) to serve as the internal zero-reference standard.

-

Shimming and Tuning : Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Execute automated Z-axis gradient shimming. Tune and match the probe specifically for both 1H and 13C frequencies to maximize the Signal-to-Noise Ratio (SNR).

-

1H NMR Acquisition : Set the relaxation delay ( D1 ) to 2.0 seconds. Acquire 16 scans over a spectral width of 12 ppm.

-

13C NMR Acquisition (Critical Step) : The quaternary C=S carbon lacks attached protons, meaning it suffers from an exceptionally long longitudinal relaxation time ( T1 ) and receives zero Nuclear Overhauser Effect (NOE) enhancement. To prevent the thione signal from vanishing into the baseline noise, you must set the D1 delay to at least 5.0 seconds and acquire a minimum of 512 scans.

-

Processing : Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase the spectrum manually and apply a polynomial baseline correction.

Protocol 2: ATR-FTIR Vibrational Analysis

-

Background Calibration : Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory using HPLC-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm−1 resolution) in ambient air. This is a self-validating step to digitally subtract atmospheric CO2 and water vapor from the final data.

-

Sample Application : Place 2–3 mg of the solid compound directly onto the ATR crystal. Lower the pressure anvil until a distinct click is heard, ensuring intimate contact between the crystal and the sample (critical for accurate peak intensities).

-

Spectral Acquisition : Acquire 32 scans from 4000 cm−1 to 400 cm−1 .

-

Data Validation : Verify the presence of the intense C=S stretching band near 1050 cm−1 . Confirm the absence of broad O−H stretches (~3300 cm−1 ) to validate that the sample is entirely anhydrous.

Quantitative Data Presentation

The following table synthesizes the expected spectroscopic data, providing a quick-reference guide for bench scientists verifying the integrity of their synthesized batches.

| Structural Moiety | Spectroscopic Technique | Expected Signal / Shift | Multiplicity / Intensity | Chemical Causality |

| C=S (Thione) | 13C NMR | ~208 - 215 ppm | Singlet (Quaternary) | Extreme deshielding due to the highly polarizable S atom. |

| C=S (Thione) | FT-IR | 1050 - 1070 cm−1 | Very Strong (vs) | High dipole moment change during the stretching vibration. |

| C=C (Dithiole) | 13C NMR | 120 - 135 ppm | Singlets | sp2 hybridized carbons in an electron-rich pseudo-aromatic ring. |

| C=C−H (Vinylic) | 1H NMR | ~6.5 - 6.8 ppm | Singlet (1H) | Deshielding from the adjacent sulfur atoms and ring current. |

| Cyclohexyl Ring | 1H NMR | 1.1 - 2.5 ppm | Multiplets (11H) | Standard sp3 aliphatic proton shielding environments. |

References

-

Title : Product Class 10: Thiocarbonic Acids and Derivatives Source : thieme-connect.de URL : 1

-

Title : Donor-Type Nickel–Dithiolene Complexes Fused with Bulky Cycloalkane Substituents and Their Application in Molecular Conductors Source : mdpi.com URL :2

-

Title : Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione Source : thieme-connect.com URL :3

-

Title : Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstitute Source : hw.ac.uk URL :4

Sources

reactivity of the thione group in 1,3-dithiol-2-thiones

An in-depth understanding of the reactivity of the thione group (C=S) in 1,3-dithiol-2-thiones is foundational for researchers developing advanced organic materials, particularly tetrathiafulvalene (TTF) derivatives used in organic electronics, sensors, and supramolecular chemistry. As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical mechanisms and bench-level execution.

Rather than merely listing reactions, this whitepaper dissects the causality behind experimental choices, ensuring that every protocol is understood mechanistically and designed as a self-validating system.

Electronic Profile and Mechanistic Pathways

The 1,3-dithiol-2-thione heterocycle features a highly polarizable thiocarbonyl (C=S) group. The electron-donating nature of the adjacent ring sulfur atoms increases the electron density on the exocyclic thione sulfur, making it highly susceptible to electrophilic attack . Conversely, the thiocarbonyl carbon is electron-deficient and serves as a site for nucleophilic attack .

This dual reactivity dictates the three primary synthetic transformations of the thione group:

-

S-Alkylation: Electrophilic activation of the sulfur atom to form 1,3-dithiolium salts.

-

Oxidation (O/S Exchange): Conversion of the thione to a 1,3-dithiol-2-one (ketone), a critical step for synthesizing asymmetric cross-coupling partners.

-

Desulfurization/Coupling: Phosphite-mediated extrusion of sulfur to generate carbene intermediates, which dimerize or cross-couple to yield TTFs.

Core reactivity pathways of the thione group in 1,3-dithiol-2-thiones.

Electrophilic Attack: S-Alkylation

Historically, the methylation of 1,3-dithiol-2-thiones relied on highly toxic and hazardous reagents such as dimethyl sulfate, methyl trifluoromethylsulfonate, or methyl fluorosulfonate[1]. To mitigate these severe safety risks, modern protocols utilize a milder, self-validating system employing trimethyl orthoformate (TMO) activated by tetrafluoroboric acid diethyl ether complex (HBF4·Et2O) [1].

Causality & Rationale: TMO acts as a safe methylating agent only when activated by a strong Lewis/Brønsted acid like HBF4. The electrophilic attack occurs exclusively at the exocyclic sulfur due to its high polarizability, yielding a stable 2-(methylthio)-1,3-dithiolium tetrafluoroborate salt. This intermediate can be subsequently reduced with NaBH4 to furnish 2-(methylthio)-1,3-dithioles, which are vital building blocks for extended TTFs[1].

Oxygen-Sulfur Exchange: Oxidation to 1,3-Dithiol-2-ones

Synthesizing unsymmetrical TTFs requires cross-coupling a thione with its oxygen analogue (1,3-dithiol-2-one). The thione group must therefore be oxidized.

-

Solution-Phase Method: The classic approach uses mercuric acetate (Hg(OAc)2) in a mixture of dichloromethane and acetic acid[2]. The thiophilic mercury coordinates to the thione sulfur, facilitating hydrolysis to the ketone.

-

Gas-Phase Catalytic Method: A greener, heavy-metal-free alternative involves passing the thione over molybdenum trioxide (MoO3) supported on pumice at 550 °C[3]. The MoO3 acts as an oxygen-transfer catalyst and is regenerated by atmospheric oxygen, converting the thione into the ketone while releasing sulfur dioxide[3].

Desulfurization and Dimerization: Phosphite-Mediated Coupling

The most defining reaction of 1,3-dithiol-2-thiones is their conversion into TTFs via triethyl phosphite (P(OEt)3) mediated coupling[4].

Mechanistic Rationale: The nucleophilic phosphorus attacks the electrophilic thione sulfur, forming a phosphonium ylide intermediate. This intermediate extrudes triethyl phosphorothioate (S=P(OEt)3) to generate a highly reactive 1,3-dithiol-2-ylidene carbene. When synthesizing unsymmetrical TTFs (cross-coupling), an excess of the thione is reacted with the ketone analogue. This specific stoichiometric choice is driven by kinetics: the sulfur ylide intermediate reacts significantly faster with 1,3-dithiol-2-ones than it does with excess 1,3-dithiol-2-thiones, thereby suppressing unwanted homocoupling byproducts[4].

Mechanism of phosphite-mediated cross-coupling to form tetrathiafulvalenes.

Quantitative Data Summary

| Transformation | Reagents & Conditions | Target Product | Typical Yield | Safety & Operational Advantage |

| S-Alkylation | TMO, HBF4·Et2O, CHCl3, 50 °C | 2-(Methylthio)-1,3-dithiolium salts | >70% | Eliminates the need for highly toxic Me2SO4 or methyl triflate[1]. |

| Oxidation (Solution) | Hg(OAc)2, CH2Cl2/AcOH, RT | 1,3-Dithiol-2-ones | Variable | Standard benchtop method; requires strict heavy-metal waste protocols[2]. |

| Oxidation (Gas-Phase) | MoO3 on pumice, 550 °C, 10⁻² Torr | 1,3-Dithiol-2-ones | ~67% | Greener alternative; MoO3 regenerates in air, avoiding toxic byproducts[3]. |

| Cross-Coupling | P(OEt)3, 120–135 °C, 1–5 h | Tetrathiafulvalenes (TTFs) | 70–87% | High yields achieved by using excess thione to kinetically favor cross-coupling[4]. |

Self-Validating Experimental Protocols

Protocol A: Mild S-Methylation of 1,3-Dithiol-2-thiones[1]

This protocol utilizes safer reagents while providing clear visual cues for reaction completion.

-

Preparation: Dissolve the 1,3-dithiol-2-thione (1.0 eq) in anhydrous CHCl3 (approx. 10 mL per mmol) under a nitrogen atmosphere.

-

Reagent Addition: Simultaneously add trimethyl orthoformate (TMO, 3.0 eq) and HBF4·Et2O (1.1 eq) dropwise. Caution: HBF4 is corrosive; handle in a fume hood.

-

Reaction: Heat the mixture to 50 °C for 1–2 hours.

-

Self-Validation Step: Monitor the reaction via TLC. The starting thione is typically a vibrant yellow/orange. The consumption of this spot and the formation of a precipitate indicates successful conversion to the dithiolium salt.

-

Isolation: Cool to room temperature, dilute with Et2O to fully crash out the product, and isolate the precipitate by vacuum filtration.

Protocol B: Phosphite-Mediated Cross-Coupling to TTFs[4]

Designed to suppress homocoupling by exploiting intermediate reaction kinetics.

-

Preparation: In a dry flask, combine the 1,3-dithiol-2-one (1.0 eq) and the 1,3-dithiol-2-thione (2.0 to 3.0 eq excess) in freshly distilled triethyl phosphite (P(OEt)3).

-

Reaction: Heat the solution to 120–135 °C for 1 to 5 hours.

-

Self-Validation Step: The reaction mixture will progressively darken as the highly conjugated, colored TTF product forms. The evolution of triethyl phosphorothioate (detectable by its distinct odor, though contained within the hood) confirms the extrusion of sulfur.

-

Purification: Cool the mixture, remove excess P(OEt)3 under reduced pressure, and purify the resulting TTF via silica gel column chromatography to separate it from any minor homocoupled byproducts.

Protocol C: Gas-Phase Oxidation over MoO3[3]

A scalable, heavy-metal-free oxidation workflow.

-

Catalyst Bed Preparation: Pack a quartz tube with MoO3 supported on pumice stone.

-

Reaction: Heat the catalyst bed to 550 °C. Apply a dynamic vacuum (10⁻² Torr) and sublime the 1,3-dithiol-2-thione through the heated tube.

-

Collection: Trap the eluting vapors in a liquid nitrogen cold trap.

-

Self-Validation Step: Dissolve the trapped product in CDCl3. Perform a ¹³C NMR analysis; the disappearance of the C=S carbon signal (typically >200 ppm) and the appearance of the C=O carbon signal (~198 ppm) confirms complete O/S exchange[3].

References

-

Broman, S. L., et al. "Synthesis of 2-(Methylthio)-1,3-dithioles from 1,3-Dithiole-2-thiones: Important Building Blocks in Tetrathiafulvalene Chemistry." ACS Publications, 2023.[Link]

-

Blesa, M. J., et al. "Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes." Beilstein Journal of Organic Chemistry (via PMC/NIH), 2015.[Link]

-

Aitken, R. A., et al. "Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide." Frontiers in Chemistry, 2019.[Link]

-

Guerro, M., et al. "Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstituted 1,3-dithiole derivatives." Beilstein Journal of Organic Chemistry, 2010.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstituted 1,3-dithiole derivatives [beilstein-journals.org]

- 3. Frontiers | Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide [frontiersin.org]

- 4. Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes - PMC [pmc.ncbi.nlm.nih.gov]

The Dithiolethione Scaffold in Drug Discovery: History, Mechanisms, and Therapeutic Applications

Introduction and Structural Nomenclature

The dithiolethione pharmacophore represents a highly privileged class of sulfur-rich heterocycles that has captivated medicinal chemists for over a century. While the nomenclature "dithiole-2-thiones" is often used colloquially to describe this family, the scaffold strictly bifurcates into two distinct isomers: 1,3-dithiole-2-thiones and 1,2-dithiole-3-thiones (D3Ts) .

While 1,3-dithiole-2-thiones are foundational in materials science as precursors for tetrathiafulvalene (TTF)-based organic conductors, the 1,2-dithiole-3-thione (D3T) isomer has profoundly impacted pharmacotherapeutics. As a Senior Application Scientist, I focus this technical guide on the D3T scaffold, which has emerged as a cornerstone in the development of potent Nrf2 activators, chemopreventive agents, and hydrogen sulfide (H₂S) donors1[1].

Historical Milestones in D3T Development

The journey of the dithiolethione scaffold from a serendipitous chemical curiosity to a clinical candidate spans over 130 years:

-

1884 (The Accidental Discovery): The Italian chemist G.A. Barbaglia isolated a substance with the formula C₅H₆S₃ from the reaction between isovaleraldehyde and elemental sulfur. Though he could not definitively elucidate its structure at the time, modern retrospective analysis confirms he had synthesized the first D3T derivative: 4,5-dimethyl-3H-1,2-dithiole-3-thione2[2].

-

1948 (Parent Scaffold Synthesis): The unsubstituted parent compound, 3H-1,2-dithiole-3-thione (D3T), was formally synthesized, sparking intense industrial and pharmaceutical interest 2[2].

-

1950s–1980s (First Clinical Translations): Two major derivatives achieved clinical success. Anethole dithiolethione (ADT) was commercialized as a saliva stimulant for xerostomia, while Oltipraz (4-methyl-5-pyrazinyl-1,2-dithiole-3-thione) was deployed globally as an antischistosomal agent2[2].

-

1990s–Present (Chemoprevention & Gasotransmitters): Observations that Oltipraz potently induced Phase II detoxification enzymes led to its repurposing for cancer chemoprevention. Concurrently, researchers discovered that D3Ts naturally occur (or are formed during processing) in cruciferous vegetables. Today, derivatives like ADT-OH are widely used as H₂S-donating moieties tethered to NSAIDs to eliminate gastrointestinal toxicity.

Core Mechanisms of Action

D3Ts exert their profound biological effects through two primary, interconnected signaling and metabolic pathways.

The Keap1-Nrf2-ARE Axis

D3Ts are inherently electrophilic. They act as prodrug-like sensors that covalently modify highly reactive cysteine residues (e.g., Cys151, Cys273) on the Kelch-like ECH-associated protein 1 (Keap1). In the basal state, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. The electrophilic attack by D3Ts alters Keap1's conformation, halting ubiquitination. Free Nrf2 then translocates to the nucleus, heterodimerizes with sMaf, and binds the Antioxidant Response Element (ARE), driving the expression of cytoprotective Phase II enzymes (e.g., NQO1, HO-1, GST)3[3].

Figure 1: Mechanism of Nrf2/ARE signaling pathway activation via electrophilic modification of Keap1 by D3Ts.

Hydrogen Sulfide (H₂S) Donation

Beyond Nrf2 activation, D3Ts undergo hydrolysis and thiol-dependent degradation in vivo to release H₂S. As the third recognized gasotransmitter (alongside NO and CO), enzymatically or exogenously generated H₂S induces vasodilation, reduces inflammation, and protects against oxidative stress .

Chemical Synthesis: The Curphey Procedure

Historically, synthesizing the 1,2-dithiole-3-thione ring was low-yielding and plagued by intractable byproducts. The modern standard in drug development is the Curphey Procedure , which utilizes a β-ketoester reacted with phosphorus pentasulfide (P₄S₁₀) and elemental sulfur (S₈) in the presence of hexamethyldisiloxane (HMDO)4[4].

Figure 2: The Curphey procedure workflow for the synthesis of 1,2-dithiole-3-thiones.

Standardized Protocol: One-Pot Synthesis of 4,5-Dimethyl-1,2-dithiole-3-thione

Causality of Reagent Choice: The addition of HMDO is not merely a solvent choice; it is a mechanistic necessity. P₄S₁₀ alone forms intractable, polymeric thiophosphate byproducts that sequester the desired product and severely depress yields. HMDO chemically reacts with these polymers to form soluble, volatile siloxanes, driving the thionation forward and preventing product entrapment4[4].

-

Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in anhydrous toluene (0.2 M).

-

Reagent Addition: Add P₄S₁₀ (0.25 eq) and elemental sulfur (S₈, 1.0 eq).

-

Siloxane Activation: Inject HMDO (5.0 eq) via syringe. The mixture will initially be heterogeneous; HMDO ensures the gradual dissolution of P₄S₁₀ as reactive monomeric thionating species are generated.

-

Reflux: Heat the mixture to reflux (110°C) for 4 hours.

-

Self-Validating Step (TLC): Monitor via TLC (Hexanes/EtOAc 9:1). The starting β-ketoester is UV-inactive at 254 nm, whereas the resulting 1,2-dithiole-3-thione forms a bright yellow/orange spot with intense UV absorbance.

-

-

Workup: Cool to room temperature and concentrate under reduced pressure. The HMDO byproducts are volatile and easily removed.

-

Purification & Validation: Purify via silica gel flash chromatography.

Quantitative Data: Pharmacological Efficacy

To compare the biological potency of various D3T derivatives, researchers evaluate their NQO1 induction (measured by the concentration required to double specific activity, CD) alongside their H₂S release capacities.

| Compound | Substitution Pattern | NQO1 Induction (CD, µM) | H₂S Release Profile | Primary Clinical / Research Application |

| D3T | Unsubstituted | ~10 - 15 | Slow, sustained | Sepsis intervention / Baseline Nrf2 activator5[5] |

| Oltipraz | 4-methyl-5-pyrazinyl | ~5 - 10 | Minimal | Antischistosomal / Cancer chemoprevention[2] |

| ADT-OH | 5-(4-hydroxyphenyl) | ~20 | Rapid, thiol-dependent | H₂S-donor moiety for hybrid drugs |

| ATB-346 | Naproxen-ADT hybrid | N/A | Targeted release | GI-safe NSAID development |

Conclusion and Future Perspectives

From a serendipitous synthesis in the 19th century to a cornerstone of modern gasotransmitter and chemopreventive pharmacology, the dithiolethione scaffold exemplifies the evolution of rational drug discovery. By mastering the synthetic methodologies—such as the siloxane-activated Curphey procedure—and understanding the precise electrophilic mechanisms governing Keap1/Nrf2 activation, researchers can continue to exploit this privileged structure. Future iterations of D3Ts will likely focus on highly targeted, tissue-specific H₂S delivery systems and dual-action electrophiles for neurodegenerative and inflammatory diseases.

References

- Electrophilic Compounds in the Human Diet and Their Role in the Induction of the Transcription Factor NRF2.MDPI.

- A practical guide to working with H₂S at the interface of chemistry and biology.RSC.

- 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention.PMC.

- Dithiolethiones for Cancer Chemoprevention: Where Do We Stand?PMC.

- Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones.MDPI.

- 1,2-Dithiole-3-Ones as Potent Inhibitors of the Bacterial 3-Ketoacyl Acyl Carrier Protein Synthase III (FabH).ASM Journals.

Sources

- 1. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones | MDPI [mdpi.com]

- 2. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Studies of 1,3-Dithiol-2-Thiones: From Fundamental Chromophores to Advanced Molecular Conductors

Abstract: 1,3-Dithiol-2-thiones (DTTs) are foundational heterocyclic scaffolds in the synthesis of tetrathiafulvalenes (TTFs) and metal-dithiolene (dmit) complexes. As a Senior Application Scientist, I frequently observe the disconnect between theoretical predictions and benchtop realities when working with these sulfur-rich systems. This whitepaper bridges that gap, providing an in-depth analysis of the quantum mechanical profiling of DTTs, the resolution of substituent-driven redox paradoxes, and field-proven, self-validating protocols for both computational modeling and experimental synthesis.

The Chemical Significance of the DTT Scaffold

The 1,3-dithiol-2-thione core is more than a simple heterocycle; it is the primary engine driving the development of organic molecular conductors, non-linear optical (NLO) materials, and supramolecular architectures. The utility of DTTs stems from two primary pathways:

-

Desulfurative Coupling: DTTs act as direct precursors to TTFs via phosphite-mediated homo- or heterocoupling, yielding highly redox-active molecules capable of forming stable radical cations .

-

Ligand Generation: Base-catalyzed cleavage of the cyanoethyl-protected DTTs yields 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligands. When complexed with transition metals (e.g., Ni, Zn, Sb), these ligands form potent photosensitizers and conductive coordination polymers .

Understanding the electronic behavior of the DTT precursor is non-negotiable for predicting the properties of the downstream macroscopic materials.

Quantum Mechanical Profiling of the DTT Chromophore

Early ab initio Hartree-Fock studies and modern Density Functional Theory (DFT) calculations have definitively established that the DTT core adopts a planar structure with C2v symmetry . However, accurately modeling its electronic transitions requires careful functional and basis set selection.

A common pitfall in computational chemistry is the underestimation of sulfur's polarizability. Time-Dependent DFT (TD-DFT) studies aimed at mapping the UV-Vis spectra of DTTs must employ basis sets augmented with diffuse functions (e.g., 6-311+G(d,p)). Without diffuse functions, the spatial boundaries of the sulfur lone pairs are artificially truncated, leading to severe errors in predicted oscillator strengths and hyperpolarizabilities. Furthermore, benchmarking against experimental Linear Dichroism (LD) spectroscopy in stretched polyethylene reveals that the DTT chromophore is highly complex, often requiring multi-state vibronic coupling models to fully elucidate its near-UV transitions .

Fig 1. Self-validating TD-DFT workflow for 1,3-dithiol-2-thione UV-Vis spectral prediction.

The Alkylthio Paradox: Substituent and Solvent Effects

When designing TTF-based electron donors, chemists intuitively add alkylthio substituents, assuming these classical electron-donating groups will lower the oxidation potential. Paradoxically, experimental cyclic voltammetry shows that alkylthio-substituted TTFs often exhibit higher oxidation potentials than their unsubstituted counterparts.

This paradox was resolved through rigorous PCM-DFT (Polarizable Continuum Model) calculations . The causality lies in solvation thermodynamics rather than intrinsic electronics:

-

Gas-Phase Reality: In a vacuum, alkylthio groups do act as weak electron donors, raising the HOMO energy.

-

Condensed-Phase Reality: The bulky alkylthio groups significantly increase the molecular volume, expanding the solvent cavity. This steric bulk hinders the solvent's ability to tightly coordinate and stabilize the resulting radical cation.

Interestingly, in 1,3-dithiol-2-thiones, the solvent cavity expansion is not large enough to overcome the intrinsic electron-donor character of the alkylthio groups, resulting in the expected lowering of oxidation potentials.

Table 1: Influence of Alkylthio Substituents on Redox Potentials

| Compound System | Substituent | Gas-Phase Nature | PCM-DFT Predicted Eox | Experimental Eox | Mechanistic Driver |

| 1,3-Dithiol-2-thione | None | Baseline | Reference | Reference | Core electronic baseline |

| 1,3-Dithiol-2-thione | 4,5-bis(alkylthio) | Electron Donor | Decreased | Decreased | Intrinsic donation overcomes solvent effects |

| Tetrathiafulvalene (TTF) | None | Baseline | Reference | Reference | Extended π -conjugation baseline |

| Tetrathiafulvalene (TTF) | tetrakis(alkylthio) | Electron Donor | Increased | Increased | Solvation cavity expansion destabilizes cation |

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, every protocol must be treated as a self-validating system. Below are the field-proven methodologies for both the computational modeling and experimental synthesis of DTT derivatives.

Protocol A: Computational TD-DFT Excited State Workflow

Purpose: To accurately predict the UV-Vis absorption spectra and redox potentials of DTT derivatives.

-

Conformational Search & Geometry Optimization:

-

Action: Optimize the target molecule using the B3LYP functional and the 6-311+G(d,p) basis set.

-

Causality: The inclusion of diffuse functions ('+') is mandatory. Sulfur's highly polarizable valence electrons require expanded spatial boundaries to accurately model the electron density, preventing artificial truncation of the wavefunction.

-

-

Frequency Validation:

-

Action: Compute the Hessian matrix to extract vibrational frequencies.

-

Validation: Ensure zero imaginary frequencies exist. This proves the optimized geometry is a true global minimum rather than a saddle point.

-

-

Solvation Modeling (PCM):

-

Action: Apply the Polarizable Continuum Model (PCM) using the dielectric constant of the intended experimental solvent (e.g., dichloromethane, ϵ≈8.93 ).

-

Causality: Gas-phase calculations drastically underestimate oxidation potentials because they ignore the thermodynamic stabilization of the radical cation by the solvent dipole field.

-

-

Excited State Calculation:

-

Action: Execute a TD-DFT calculation using a range-separated hybrid functional like CAM-B3LYP.

-

Causality: Standard functionals (like B3LYP) fail catastrophically for charge-transfer (CT) states, artificially lowering their energy. CAM-B3LYP corrects for long-range asymptotic behavior, providing accurate oscillator strengths.

-

Protocol B: Phosphite-Mediated Heterocoupling Synthesis

Purpose: To synthesize asymmetric TTF derivatives from 1,3-dithiol-2-thione precursors.

-

Reagent Preparation & Degassing:

-

Action: Dissolve the 1,3-dithiol-2-thione and a corresponding 1,3-dithiol-2-one in anhydrous trialkyl phosphite (e.g., P(OMe)3 ). Purge with N2 for 15 minutes.

-

Causality: Anhydrous, oxygen-free conditions are critical. Trace moisture hydrolyzes the phosphite, quenching the reactive phosphonium ylide intermediate, while oxygen can prematurely oxidize the resulting TTF.

-

-

Thermal Desulfurization:

-

Action: Heat the mixture to 110°C under reflux for 4–6 hours.

-

Causality: Thermal energy drives the nucleophilic attack of the phosphorus atom on the thiocarbonyl sulfur. This extrudes S=P(OMe)3 and generates a highly reactive, transient carbene species.

-

-

Carbene Cross-Coupling:

-

Action: Allow the carbenes to dimerize. To favor the asymmetric cross-coupled product over symmetric homodimers, use a 3:1 molar excess of the less reactive ketone analogue.

-

Validation: Monitor via TLC. The formation of the TTF core is visually self-validating, as the highly conjugated product typically exhibits a stark color shift (e.g., yellow to deep red/purple) and distinct redox-active spotting under iodine vapor.

-

Fig 2. Phosphite-mediated desulfurative coupling mechanism of 1,3-dithiol-2-thiones to TTFs.

Conclusion

The transition from theoretical models to functional molecular materials requires a deep understanding of the 1,3-dithiol-2-thione scaffold. By leveraging advanced TD-DFT methodologies with appropriate diffuse basis sets and PCM solvation models, researchers can accurately predict the complex electronic behavior of these systems. When coupled with rigorous, self-validating synthetic protocols, DTTs remain one of the most versatile building blocks in the modern optoelectronic and supramolecular toolkit.

References

-

Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein Journal of Organic Chemistry.[Link]

- First Principles Study of Nickel Complex with 1,3-dithiole-2-thione-4,5-dithiolate Ligands as Model Photosensitizers.idUS (Universidad de Sevilla).

- Theoretical Study of the Structure and Vibrational Spectrum of 1,3-Dithiole-2-thione.

- On the complexity of the 1,3-dithiole-2-thione chromophore. UV-Vis polarization spectroscopy and theoretical calculations.Roskilde University Research Portal.

-

Role of Alkylthio Substituents on Tetrathiafulvalene and 1,3-Dithiole Rings: A Theoretical Study. Journal of Coordination Chemistry (Taylor & Francis).[Link]

solubility of 4-Cyclohexyl-1,3-dithiol-2-thione in common solvents

An In-depth Technical Guide to the Solubility of 4-Cyclohexyl-1,3-dithiol-2-thione: A Predictive and Methodological Approach

Abstract

This technical guide addresses the solubility of 4-Cyclohexyl-1,3-dithiol-2-thione, a compound of interest within contemporary chemical and pharmaceutical research. In the absence of extensive, publicly available experimental solubility data for this specific molecule, this document provides a robust framework for researchers. It combines a theoretical analysis of the compound's structural attributes to predict its solubility in common laboratory solvents with a detailed, field-proven experimental protocol for accurate, empirical determination. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound and its structural analogs.

Introduction: Understanding the Molecule

4-Cyclohexyl-1,3-dithiol-2-thione belongs to the dithiolethione class of sulfur-containing heterocycles. These compounds are investigated for a variety of applications due to their unique chemical properties.[1] The solubility of any compound is a critical physicochemical parameter that governs its utility in synthesis, purification, formulation, and biological screening. An understanding of a compound's solubility profile is not merely academic; it is a prerequisite for any successful application.

This guide will first deconstruct the molecular structure of 4-Cyclohexyl-1,3-dithiol-2-thione to derive a qualitative, predictive solubility profile. Subsequently, it will present a comprehensive, self-validating experimental workflow for the quantitative determination of its equilibrium solubility.

Physicochemical Characterization and Predicted Solubility

The fundamental principle of "like dissolves like" is the primary tool for predicting solubility.[2][3] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The structure of 4-Cyclohexyl-1,3-dithiol-2-thione can be dissected into two key domains influencing its overall polarity:

-

The Cyclohexyl Group: This is a bulky, non-polar, aliphatic ring. Its presence imparts significant lipophilic (oil-loving) character to the molecule, suggesting a preference for non-polar environments.

-

The 1,3-dithiol-2-thione Core: This heterocyclic ring is rich in sulfur atoms, which, along with the thiocarbonyl group (C=S), introduces polarity due to the electronegativity differences between carbon and sulfur. This part of the molecule can participate in dipole-dipole interactions.

The interplay between the large, non-polar cyclohexyl "tail" and the moderately polar dithiole-2-thione "head" dictates the compound's solubility. The significant non-polar character contributed by the cyclohexyl moiety is expected to be the dominant factor.

Expected Solubility Trends

Based on this structural analysis, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent selection in experimental work.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Cyclohexane, Toluene | High | The non-polar cyclohexyl group will have strong van der Waals interactions with these solvents, driving dissolution.[3][4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving compounds with a mix of polar and non-polar characteristics. They can interact with both parts of the molecule.[4] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate | These solvents possess a dipole moment and can interact with the polar dithiole-2-thione core, but their overall polarity may not be perfectly matched, leading to moderate solubility. |

| Polar Protic | Ethanol, Methanol | Low | The energy required to break the strong hydrogen bonds between solvent molecules to accommodate the largely non-polar solute is significant, resulting in poor solubility. |

| Aqueous | Water | Very Low / Insoluble | The molecule's high lipophilicity and inability to form strong hydrogen bonds with water will lead to extremely low aqueous solubility. |

A Validated Protocol for Experimental Solubility Determination

Theoretical predictions require empirical validation. The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[3] It is a robust and reliable technique that ensures the solution has reached its saturation point, providing a true measure of thermodynamic solubility.

Experimental Workflow: Shake-Flask Method

The following protocol provides a step-by-step guide for a self-validating experiment.

-

Preparation:

-

Select a range of solvents based on the predicted solubility profile (e.g., Toluene, Dichloromethane, Acetone, Ethanol).

-

Prepare a series of glass vials with screw caps for each solvent. Ensure vials are clean and dry.

-

Accurately weigh an excess amount of 4-Cyclohexyl-1,3-dithiol-2-thione into each vial. "Excess" means enough solid should remain undissolved at the end of the experiment, which is a visual confirmation of saturation.

-

-

Equilibration:

-

Add a precise, known volume of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker bath (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.[5][6]

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter this aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any microscopic particulate matter.[3]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable mobile phase for the chosen analytical technique.

-

Quantify the concentration of 4-Cyclohexyl-1,3-dithiol-2-thione in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[3]

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Report the solubility in standard units, such as mg/mL or moles/L (Molarity), specifying the solvent and the temperature at which the measurement was made (e.g., "The solubility of 4-Cyclohexyl-1,3-dithiol-2-thione in Toluene at 25 °C was determined to be 50.2 mg/mL.").

-

Workflow Visualization

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

Sources

Methodological & Application

Introduction: The Role of Hydrogen Sulfide and the Need for Controlled Donors

An In-Depth Technical Guide to the H₂S Donor 4-Cyclohexyl-1,3-dithiol-2-thione

Hydrogen sulfide (H₂S), once known only for its toxicity and pungent odor, is now recognized as the third endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO).[1][2] It is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neuromodulation, inflammation, and cytoprotection.[2][3][4] The therapeutic potential of H₂S has spurred significant interest in developing small-molecule donors that can release H₂S in a controlled and predictable manner, enabling researchers to probe its biological functions and explore its potential as a therapeutic agent.[4][5]